Lenalidomide-PEG4-C2-acid is a synthetic derivative of lenalidomide, which is an immunomodulatory drug originally developed for treating multiple myeloma and certain myelodysplastic syndromes. The structure of lenalidomide includes a glutarimide ring, which is crucial for its biological activity. The addition of a polyethylene glycol (PEG) chain with four ethylene glycol units (PEG4) and a C2-acid group enhances the solubility and bioavailability of the compound, making it suitable for various scientific and therapeutic applications .
Lenalidomide-PEG4-C2-acid is classified as an immunomodulatory drug and is part of a broader category of compounds known as immunomodulatory derivatives. It is synthesized from lenalidomide, which itself is a thalidomide analogue, known for its antineoplastic, anti-angiogenic, and anti-inflammatory properties .
The synthesis of Lenalidomide-PEG4-C2-acid involves several key steps:
Industrial methods for synthesizing Lenalidomide-PEG4-C2-acid follow similar routes but are optimized for larger scale production while adhering to green chemistry principles to minimize hazardous by-products.
The molecular formula of Lenalidomide-PEG4-C2-acid can be derived from that of lenalidomide by incorporating the PEG4 moiety and C2-acid group. The chemical structure includes:
The compound exhibits polymorphism, which means it can exist in different crystalline forms, affecting its physical properties .
Lenalidomide-PEG4-C2-acid can participate in various chemical reactions:
Lenalidomide-PEG4-C2-acid exerts its biological effects through several mechanisms:
This mechanism highlights its potential therapeutic applications in oncology and inflammatory diseases.
Lenalidomide-PEG4-C2-acid typically appears as an off-white to pale yellow solid powder. It is non-hygroscopic and exhibits varying solubility depending on the solvent used:
The compound has a molecular weight that reflects its complex structure, with significant attention paid to its polymorphic forms during synthesis. Analytical methods such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy are employed to characterize its structure and confirm purity .
Lenalidomide-PEG4-C2-acid has diverse applications across several scientific fields:
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules designed to degrade disease-relevant proteins through the ubiquitin-proteasome system. Within this molecular architecture, Lenalidomide-PEG4-C2-acid serves as a critical E3 ligase-recruiting component conjugated to target protein ligands via specialized linkers. This compound integrates the immunomodulatory drug (IMiD) pharmacophore of lenalidomide with a tetraethylene glycol (PEG4) spacer terminated by a carboxylic acid group (–C2-acid) for further conjugation [3] [9]. The strategic design enables the molecule to function as the E3 ligase-targeting half of PROTACs, connecting target proteins (e.g., BRD4, estrogen receptor, or androgen receptor) to the cellular degradation machinery. Unlike traditional inhibitors requiring occupancy at enzymatic active sites, PROTACs incorporating Lenalidomide-PEG4-C2-acid operate through an event-driven pharmacology, catalytically inducing target degradation at substoichiometric concentrations [3] [6].
Table 1: Key Structural Components of Lenalidomide-PEG4-C2-acid in PROTAC Design
| Structural Element | Chemical Feature | Functional Role in PROTACs |
|---|---|---|
| Lenalidomide Core | Glutarimide ring with phthalimide modifications | Cereblon (CRBN) E3 ligase binding |
| PEG4 Linker | Tetraethylene glycol chain | Spatial flexibility and optimal distance bridging |
| C2-Acid Terminal | Acetic acid functional group | Conjugation site for target protein ligands |
| Molecular Backbone | Defined stereochemistry at glutarimide ring | Specificity for CRBN binding pocket |
The glutarimide moiety within Lenalidomide-PEG4-C2-acid mediates high-affinity binding to Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^. This binding occurs through insertion of the glutarimide ring into a conserved tri-tryptophan pocket (Trp380, Trp386, and Trp400) within the CRBN β-hairpin structure [3] [9]. The structural complementarity between lenalidomide and this hydrophobic pocket induces a neomorphic protein interaction surface, enabling the recruitment of non-native protein substrates for ubiquitination. Importantly, the phthalimide ring modifications in lenalidomide derivatives influence the spectrum of recruited neosubstrates, making Lenalidomide-PEG4-C2-acid particularly valuable for targeting zinc finger transcription factors like IKZF1/3 and cancer targets such as CK1α and SALL4 [9]. This precise molecular recognition event positions the PROTAC-bound target protein within proximity of the E2-ubiquitin conjugation machinery, facilitating the transfer of ubiquitin molecules to surface lysine residues on the target.
The PEG4-C2-acid linker in Lenalidomide-PEG4-C2-acid plays a critical role beyond simple spatial separation of the E3 ligase binder and target protein binder. Molecular dynamics simulations reveal that linker composition directly influences the ternary complex dynamics and ubiquitination efficiency of PROTAC molecules [5]. The tetraethylene glycol chain provides exceptional conformational flexibility while maintaining optimal distance (approximately 15-20 Å) between the CRBN-binding domain and the target protein-binding warhead. This distance facilitates the formation of a productive E3-PROTAC-POI ternary complex where surface lysine residues of the target protein are positioned within catalytic reach of the E2-ubiquitin-loaded enzyme [3] [6]. The terminal carboxylic acid (–COOH) group enables efficient amide coupling with diverse target-binding ligands containing amine functionalities, ranging from kinase inhibitors (e.g., JQ1 for BRD4) to nuclear receptor antagonists (e.g., ARV-110 for androgen receptor). PROTACs incorporating this linker demonstrate enhanced degradation efficiency compared to alkyl chain linkers due to improved solubility and reduced aggregation propensity [8].
Table 2: Impact of Linker Composition on PROTAC Performance Parameters
| Linker Property | PEG4-Based Linker Advantages | Functional Consequences |
|---|---|---|
| Hydrophilicity | High water solubility | Enhanced cellular permeability and bioavailability |
| Conformational Flexibility | Ether oxygen rotational freedom | Optimal positioning of ternary complex components |
| Length | ~20 Å extended conformation | Proper lysine positioning for ubiquitination |
| Chemical Stability | Resistance to enzymatic degradation | Prolonged intracellular activity |
| Synthetic Versatility | Terminal carboxylic acid reactivity | Facile conjugation to diverse target ligands |
Lenalidomide-PEG4-C2-acid demonstrates distinct advantages over PROTAC components derived from earlier-generation IMiDs when incorporated into targeted protein degradation platforms. Compared to thalidomide-based linkers (e.g., Thalidomide-O-C8-COOH), the lenalidomide core in Lenalidomide-PEG4-C2-acid exhibits approximately 10-fold higher binding affinity for cereblon, translating to more efficient E3 ligase recruitment and ternary complex formation [3] [9]. This enhanced binding is attributed to structural refinements in the phthalimide ring that optimize interactions with CRBN's hydrophobic pocket. In degradation assays targeting BRD4, PROTACs incorporating Lenalidomide-PEG4-C2-acid (e.g., dBET series) demonstrated DC50 values in the nanomolar range (5-50 nM), significantly outperforming analogous thalidomide-based constructs which typically showed DC50 values exceeding 500 nM [8] [10].
When compared to pomalidomide-based linkers (e.g., Pomalidomide-PEG1-C2-COOH), Lenalidomide-PEG4-C2-acid offers superior solubility and pharmacokinetic properties attributable to its extended hydrophilic PEG spacer. The tetraethylene glycol chain significantly enhances water solubility (>10 mg/mL) compared to both thalidomide analogs and shorter pomalidomide-PEG variants, reducing aggregation tendencies and improving cellular uptake efficiency [8] [10]. This property is particularly valuable for PROTACs targeting cytoplasmic or membrane-associated proteins where intracellular bioavailability is limiting. Crucially, the flexibility and length of the PEG4 linker enable more effective lysine positioning for ubiquitination compared to rigid alkyl linkers commonly used in pomalidomide conjugates. Molecular dynamics simulations of ternary complexes demonstrate that PEG4 linkers maintain lower root-mean-square deviation (RMSD) fluctuations (<2.0 Å) in the catalytic region of the E2-ubiquitin complex, facilitating efficient ubiquitin transfer [5].
Recent advancements highlight the efficacy of Lenalidomide-PEG4-C2-acid in emerging PROTAC modalities. In mRNA-based PROTAC platforms (m-PROTACs), the enhanced solubility of PEG4 linkers facilitated efficient delivery and translation of peptide-based degraders targeting ERα and BCL-xL, outperforming traditional p-PROTACs in both degradation efficiency (90% vs. 70% target reduction) and tumor regression in xenograft models [8]. The versatility of this conjugation handle is further demonstrated in heterobifunctional degraders targeting challenging proteins such as KRAS and c-Myc, where linker hydrophilicity proves critical for overcoming the inherent hydrophobicity of these oncoprotein binders [3] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: